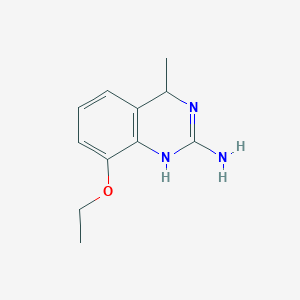
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have shown significant biological activities, making them of interest in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems .
Análisis De Reacciones Químicas
Types of Reactions
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could yield fully saturated quinazoline derivatives .
Aplicaciones Científicas De Investigación
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
8-Quinolinamines: These compounds share a similar quinoline framework and have shown broad-spectrum anti-infective properties.
4-Methylquinazolines: These compounds have similar structural features and biological activities.
Uniqueness
8-Ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to its specific ethoxy and methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Propiedades
Número CAS |
918136-41-1 |
|---|---|
Fórmula molecular |
C11H15N3O |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-15-9-6-4-5-8-7(2)13-11(12)14-10(8)9/h4-7H,3H2,1-2H3,(H3,12,13,14) |
Clave InChI |
XWNIHUJYGHTZEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1NC(=NC2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


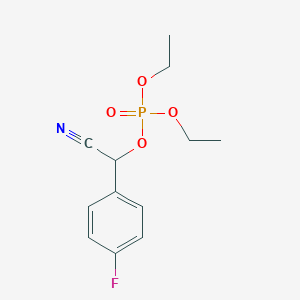

![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
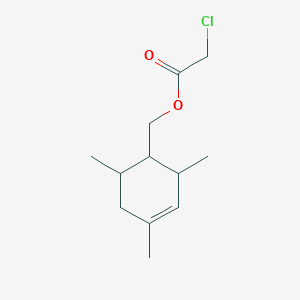
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)

![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
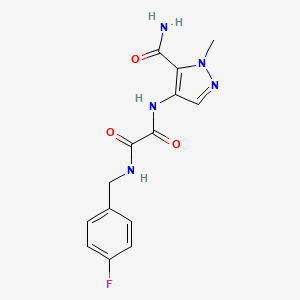
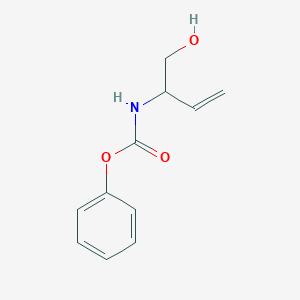
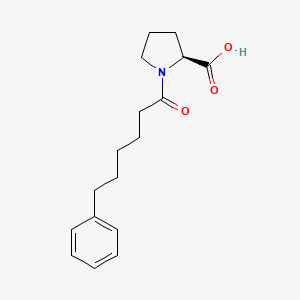


![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
